molecular formula C22H34O2 B131889 (20S)-21-Hydroxy-20-methylpregn-4-en-3-one CAS No. 40736-33-2

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Cat. No. B131889
CAS RN: 40736-33-2
M. Wt: 330.5 g/mol
InChI Key: ZNWOYQVXPIEQRC-HOFZUOGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is a compound that serves as a side chain degradation product of natural sterols . It is also used as an intermediate in the synthesis of follicular fluid-meiosis activating sterol .


Synthesis Analysis

A novel synthetic route of producing ursodeoxycholic acid (UDCA) was developed through multiple reactions from cheap and commercially available bisnoralcohol (BA). The key reaction conditions, including solvents, bases, and reaction temperatures of the route, were investigated and optimized . In the straightforward route for preparation of UDCA, most of the reaction steps have high conversions with average yields of 91%, and overall yield up to 59% (6 steps) from the plant-source BA .


Molecular Structure Analysis

The molecular formula of “(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is C22H34O2 . It has a molecular weight of 330.5 .


Chemical Reactions Analysis

A novel method of producing ursodeoxycholic acid was developed through electrochemical stereoselective reduction of 7‐ketolithocholic acid (7K‐LCA) in an undivided electrolytic cell and aprotic solvents as electrolyte . Five aprotic solvents were investigated as electrolytes .


Physical And Chemical Properties Analysis

“(20S)-21-Hydroxy-20-methylpregn-4-en-3-one” is a neat compound . More specific physical and chemical properties are not mentioned in the search results.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The synthesis of similar steroidal compounds like 3β,21-dihydroxypregn-5-en-20-one-21-methylether has been achieved with high yield and good selectivity, indicating potential pathways for synthesizing related compounds (Liu Yuan-chao, 2008).
  • Crystallographic Studies : Crystal structure analysis of compounds like 3β-hydroxy-16α-methylpregn-5-en-20-one provides insights into the structural aspects of similar steroidal molecules, which can be critical for understanding their biological activities (V. Gupta, P. Bandhoria, B. D. Gupta, 2011).

Functionalization and Derivatives

  • Development of Derivatives : Research on the functionalization of similar steroids, like 16 alpha,17 alpha-epoxy-3 beta-hydroxypregn-5-en-20-one, demonstrates the potential to create various derivatives, which can be crucial for pharmaceutical applications (N. K. Girdhar, M. Ishar, 2002).

Biological and Pharmaceutical Research

  • Neurosteroid Analogues : Studies on neurosteroid analogues, like Δ(16)-alphaxalone, contribute to understanding the biological roles of similar steroidal compounds in modulating neuronal function and interaction with receptors (Eva Stastna et al., 2011).
  • Steroid 21-hydroxylase Expression : The expression of steroid 21-hydroxylase in cultured rat astrocytes indicates the potential involvement of similar steroids in various physiological processes, including their role in the brain (M. Lovelace, T. Watson, G. Stephenson, 2003).

Chemical and Biotechnological Applications

  • Innovative Synthesis Methods : The development of methods for synthesizing pregnane-based 20-carboxamides demonstrates the chemical versatility of similar steroidal compounds, which can be important for chemical and biotechnological applications (Gábor Mikle et al., 2021).

Mechanism of Action

Target of Action

The primary target of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one is the 20S proteasome , a complex multi-catalytic protease machinery . The proteasome plays a crucial role in maintaining cellular homeostasis by orchestrating the degradation of soluble proteins .

Mode of Action

The compound interacts with the 20S proteasome, potentially stimulating its activity . This interaction may promote the degradation of significantly disordered proteins . The specific effect on the regulation of protein levels is dependent on the mechanism of action of each stimulator due to the dynamic nature of the 20s proteasome .

Biochemical Pathways

The 20S proteasome is involved in the ubiquitin-proteasome system (UPS) , which is the most common cellular pathway regulating the proteolysis of misfolded and damaged proteins . The UPS has been shown to play an important role in the degradation of oxidatively damaged proteins during times of cellular stress .

Pharmacokinetics

Similar compounds like bortezomib, a known 20s proteasome inhibitor, have been studied extensively . Bortezomib is rapidly distributed into tissues after administration, with an initial plasma distribution half-life of less than 10 minutes, followed by a terminal elimination half-life of more than 40 hours . It is primarily metabolized by oxidative deboronation to one of two inactive enantiomers that are further processed and eliminated, both renally and in bile .

Result of Action

The action of (20S)-21-Hydroxy-20-methylpregn-4-en-3-one on the 20S proteasome can lead to the degradation of significantly disordered proteins . This could potentially influence the regulation of protein levels within the cell .

properties

IUPAC Name

(8S,9S,10R,13S,14S,17R)-17-[(2S)-1-hydroxypropan-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O2/c1-14(13-23)18-6-7-19-17-5-4-15-12-16(24)8-10-21(15,2)20(17)9-11-22(18,19)3/h12,14,17-20,23H,4-11,13H2,1-3H3/t14-,17+,18-,19+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWOYQVXPIEQRC-HOFZUOGSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 2
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 3
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 4
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 5
Reactant of Route 5
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one
Reactant of Route 6
(20S)-21-Hydroxy-20-methylpregn-4-en-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.